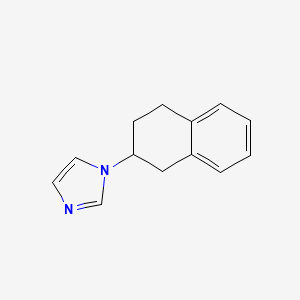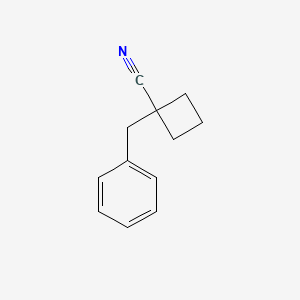
1-Benzylcyclobutane-1-carbonitrile
Overview
Description
1-Benzylcyclobutane-1-carbonitrile is an organic compound with the molecular formula C12H13N It consists of a cyclobutane ring substituted with a benzyl group and a nitrile group
Preparation Methods
1-Benzylcyclobutane-1-carbonitrile can be synthesized through several methods. One common synthetic route involves the reaction of benzyl chloride with cyclobutanecarbonitrile in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
1-Benzylcyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or other reduced products.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzylcyclobutane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: The compound can be used in the study of biological pathways and interactions, particularly in the context of its effects on cellular processes.
Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug development or as an active pharmaceutical ingredient.
Industry: In industrial applications, this compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzylcyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular activity. The exact molecular targets and pathways depend on the specific context of its use, such as in drug development or biochemical research .
Comparison with Similar Compounds
1-Benzylcyclobutane-1-carbonitrile can be compared with other similar compounds, such as cyclobutanecarbonitrile and benzyl cyanide. While cyclobutanecarbonitrile lacks the benzyl group, benzyl cyanide lacks the cyclobutane ring. The presence of both the benzyl group and the cyclobutane ring in this compound gives it unique properties and reactivity compared to these related compounds .
Similar compounds include:
- Cyclobutanecarbonitrile
- Benzyl cyanide
- 1-Benzylpiperazine
Properties
Molecular Formula |
C12H13N |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-benzylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C12H13N/c13-10-12(7-4-8-12)9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-9H2 |
InChI Key |
SCVICJUWBCZFDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CC2=CC=CC=C2)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details












Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
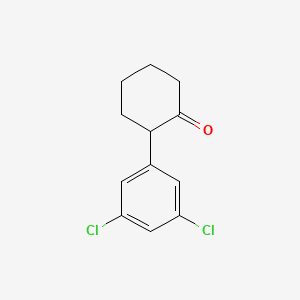
![5-phenyl-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B8692514.png)
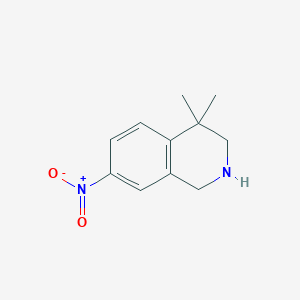
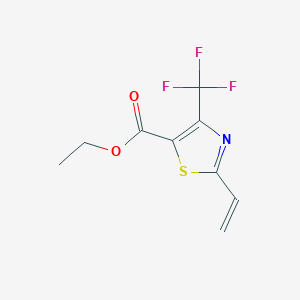
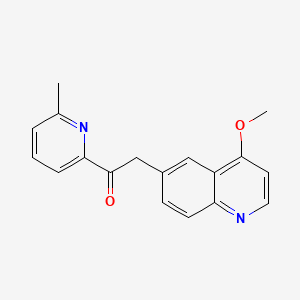
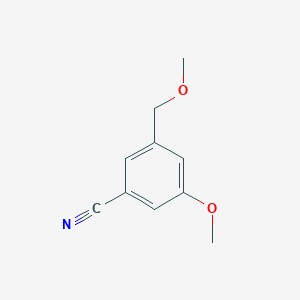
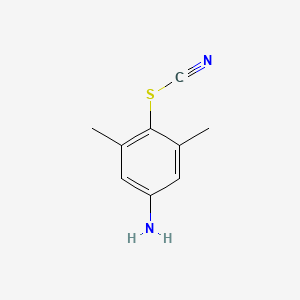
![N-methyl-5,10-dihydroindeno[1,2-b]indole](/img/structure/B8692559.png)
![TERT-BUTYL N-[1-(PROP-2-YNOYL)CYCLOPROPYL]CARBAMATE](/img/structure/B8692567.png)
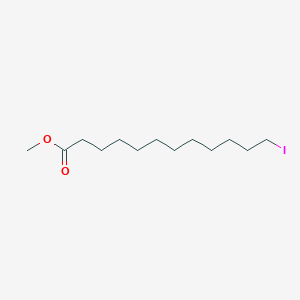
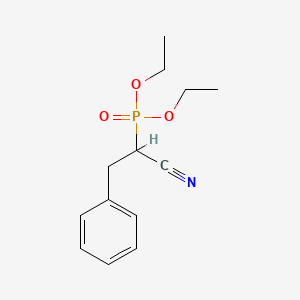
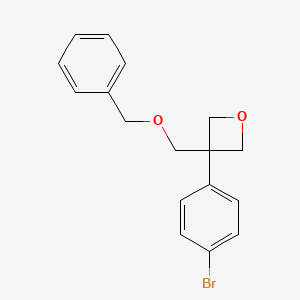
![5-Methyl-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B8692610.png)
